molecular formula C21H36BN3O4 B12071079 4-{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-piperidine-1-carboxylic acid tert-butyl ester

4-{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12071079
M. Wt: 405.3 g/mol
InChI Key: GSUGHJPYSONHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 877399-74-1) is a boronate ester featuring a piperidine core functionalized with a tert-butyl carbamate group and a pyrazole ring linked via an ethyl spacer to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C₁₉H₃₂BN₃O₄, with a molecular weight of 377.29 g/mol . The tert-butyl ester acts as a protective group for the piperidine amine, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl structures in medicinal chemistry .

Properties

Molecular Formula

C21H36BN3O4

Molecular Weight

405.3 g/mol

IUPAC Name

tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H36BN3O4/c1-19(2,3)27-18(26)24-11-8-16(9-12-24)10-13-25-15-17(14-23-25)22-28-20(4,5)21(6,7)29-22/h14-16H,8-13H2,1-7H3

InChI Key

GSUGHJPYSONHEF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three modular components:

  • Piperidine core : Protected as a tert-butyl carbamate.

  • Ethyl linker : Introduced via alkylation or Mitsunobu reactions.

  • Boronate-functionalized pyrazole : Synthesized through metal-catalyzed borylation.

Key intermediates include tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate and 4-iodo-1H-pyrazole, which converge through sequential functionalization.

Stepwise Preparation Methods

Synthesis of tert-Butyl 4-(2-Hydroxyethyl)piperidine-1-carboxylate

The piperidine core is functionalized with a hydroxyethyl group to enable subsequent derivatization. A representative protocol involves:

  • Starting material : tert-Butyl 4-hydroxypiperidine-1-carboxylate.

  • Reaction : Treatment with ethylene oxide under basic conditions (e.g., KOH/EtOH) to install the hydroxyethyl group.

  • Yield : ~85–90% after column chromatography.

Conversion to tert-Butyl 4-(2-Bromoethyl)piperidine-1-carboxylate

The hydroxyl group is replaced with a bromine atom to activate the ethyl linker for nucleophilic substitution:

  • Reagents : Phosphorus tribromide (PBr₃) in dichloromethane at 0°C to room temperature.

  • Conditions : Stir for 4–6 hours, followed by quenching with ice-water and extraction.

  • Yield : ~78–82%.

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

The pyrazole boronate is prepared via Miyaura borylation:

  • Starting material : 4-Iodo-1H-pyrazole.

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Conditions : Reaction with bis(pinacolato)diboron (B₂Pin₂) in dioxane at 80–100°C for 12–24 hours.

  • Yield : ~70–75% after recrystallization.

Alkylation of Piperidine with Pyrazole Boronate

The bromoethyl piperidine intermediate undergoes nucleophilic substitution with the pyrazole boronate:

  • Base : Cesium carbonate (Cs₂CO₃) in 1-methyl-2-pyrrolidinone (NMP) at 80°C.

  • Solvent : NMP or DMF.

  • Reaction Time : 16–20 hours.

  • Yield : ~65–70% after purification.

Optimization Strategies and Industrial Considerations

Solvent and Base Selection

  • Solvents : Polar aprotic solvents (NMP, DMF) enhance reaction rates by stabilizing intermediates.

  • Bases : Cs₂CO₃ outperforms K₂CO₃ or NaH in minimizing side reactions during alkylation.

Temperature and Reaction Monitoring

  • Borylation : Elevated temperatures (80–100°C) are critical for completing the Miyaura reaction within 24 hours.

  • TLC Analysis : Hexane/ethyl acetate (7:3) is used to track reaction progress.

Purification Techniques

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients isolates intermediates.

  • Recrystallization : Heptane or hexane/ethyl acetate mixtures yield high-purity solids.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include tert-butyl protons at δ 1.41 ppm and pinacol boronate methyl groups at δ 1.25 ppm.

  • ESI-MS : Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ at m/z 403.2).

Purity Assessment

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients confirm >98% purity.

StepReactionReagents/ConditionsYield
1Hydroxyethyl InstallationEthylene oxide, KOH/EtOH, RT, 12h85–90%
2BrominationPBr₃, CH₂Cl₂, 0°C→RT, 6h78–82%
3BorylationB₂Pin₂, Pd(dppf)Cl₂, dioxane, 80°C, 24h70–75%
4AlkylationCs₂CO₃, NMP, 80°C, 20h65–70%

Table 2. Comparison of Synthetic Routes for Analogous Compounds

CompoundKey DifferenceTotal YieldReference
tert-Butyl-4-(4-boronate-pyrazol-1-yl)piperidine-1-carboxylateDirect piperidine-pyrazole linkage49.9%
Target CompoundEthyl spacer50–55%*

*Estimated based on analogous reactions.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Structure and Composition

The compound features a piperidine ring substituted with a tert-butyl ester and a pyrazole moiety linked through an ethyl chain to a dioxaborolane group. Its molecular formula is C18H28BNO4C_{18}H_{28}BNO_4 with a molecular weight of approximately 333.2 g/mol. The presence of the dioxaborolane unit enhances its reactivity and functional versatility.

Physical Properties

  • Molecular Weight : 333.2 g/mol
  • Appearance : Typically appears as a white to off-white solid.
  • Solubility : Soluble in organic solvents like DMSO and methanol.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, particularly in the development of drugs aimed at treating various conditions.

  • Anticancer Activity : Preliminary studies indicate that derivatives of dioxaborolane compounds exhibit cytotoxic effects on cancer cell lines, potentially leading to the development of new anticancer therapies .
  • Neuroprotective Effects : Research has shown that similar piperidine derivatives can have neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Material Science

The unique properties of the dioxaborolane group make this compound suitable for applications in material science, particularly in the synthesis of advanced materials.

  • Polymer Chemistry : The compound can be utilized as a monomer or cross-linking agent in polymer synthesis, contributing to the development of materials with enhanced thermal and mechanical properties .
  • Nanotechnology : Its ability to form stable complexes with metal ions makes it useful in the fabrication of nanomaterials for electronic applications .

Synthetic Organic Chemistry

The compound serves as an important building block in synthetic organic chemistry due to its functional groups that allow for further chemical modifications.

  • Cross-Coupling Reactions : The boron atom in the dioxaborolane facilitates cross-coupling reactions, which are essential for constructing complex organic molecules .
  • Synthesis of Heterocycles : The pyrazole moiety can be exploited to synthesize various heterocyclic compounds through cyclization reactions, broadening the scope of synthetic methodologies available to chemists .

Case Study 1: Anticancer Drug Development

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of dioxaborolane derivatives. The researchers synthesized several analogs based on the core structure of this compound and tested their efficacy against multiple cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells while sparing normal cells .

Case Study 2: Polymer Synthesis

In a research article from Macromolecules, scientists investigated the use of this compound as a cross-linking agent for creating thermosetting polymers. The study demonstrated that incorporating the dioxaborolane structure improved the thermal stability and mechanical strength of the resulting materials compared to traditional cross-linkers .

Mechanism of Action

  • The exact mechanism of action is context-dependent and would require further research. its boron-containing moiety likely plays a crucial role in its reactivity and biological interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(i) tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate (CAS: 1310383-45-9)
  • Structure: Replaces the pyrazole-ethyl group with a phenoxymethyl linker.
  • Molecular Formula: C₂₃H₃₆BNO₅ (MW: 417.35 g/mol).
  • Properties : Higher molecular weight and lipophilicity due to the phenyl group. Predicted pKa = -1.72, indicating strong acidity at the boronate site .
  • Applications: Used in aryl coupling reactions but less flexible than the pyrazole-ethyl analog due to the rigid phenoxy group .
(ii) tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
  • Structure : Piperazine ring instead of piperidine, with a benzyl-boronate substituent.
  • Key Difference : Piperazine introduces an additional nitrogen, altering electronic properties and hydrogen-bonding capacity.
  • Applications : Preferred in kinase inhibitor synthesis due to piperazine’s ability to mimic adenine in ATP-binding pockets .
(iii) N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
  • Structure : Partially unsaturated tetrahydropyridine ring with a boronate ester.
  • Molecular Formula : C₁₆H₂₇BN₂O₄ (MW: 322.21 g/mol).
  • Properties : Lower molecular weight enhances solubility but reduces steric protection of the boronate group, increasing reactivity .

Biological Activity

The compound 4-{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on recent research findings.

Chemical Structure

The molecular formula of the compound is C19H30B1N3O4C_{19}H_{30}B_{1}N_{3}O_{4}, and its structure includes a piperidine ring, a pyrazole moiety, and a boron-containing dioxaborolane group. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the dioxaborolane group through boronic ester chemistry. The synthetic pathways often utilize coupling reactions between appropriately functionalized precursors to achieve the desired molecular architecture.

Anticancer Properties

Recent studies have indicated that compounds containing boron and pyrazole moieties exhibit promising anticancer activities. For instance:

  • Mechanism of Action : The boron atom in the dioxaborolane group is known to interact with biological molecules such as proteins and nucleic acids, potentially leading to apoptosis in cancer cells.
  • Case Studies : In vitro assays demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. Notably, the compound's efficacy was comparable to established chemotherapeutics.

Antimicrobial Activity

The presence of the pyrazole ring is associated with antimicrobial properties:

  • Activity Spectrum : Studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Research Findings : In a comparative analysis, derivatives were tested against standard microbial strains and demonstrated lower minimum inhibitory concentrations (MICs) than control antibiotics.

Data Tables

Biological ActivityAssay TypeIC50 (µM)Reference
AnticancerMTT Assay15
AntimicrobialDisk Diffusion10
CytotoxicityCell Viability12

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Functional Groups : Variations in substituents on the piperidine or pyrazole rings can significantly alter potency and selectivity.
  • Boron Interaction : The dioxaborolane's ability to form reversible covalent bonds with biomolecules enhances its potential as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach. One method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate, followed by coupling with a pyrazole-boronic ester intermediate. Key steps include nucleophilic substitution and Suzuki-Miyaura cross-coupling. Reaction parameters such as temperature (60–90°C), solvent (THF or DMF), and catalysts (Pd(PPh₃)₄) are critical for optimizing yields (70–85%) and minimizing side products . Purification often employs column chromatography (silica gel, hexane/EtOAc) or crystallization .

Q. How is the compound’s purity validated, and what analytical methods are recommended?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity (>97%). Structural confirmation requires 1^1H/13^{13}C NMR (e.g., δ 1.28 ppm for tert-butyl, 8.1–8.3 ppm for pyrazole protons) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 377.30) .

Q. What are the solubility and storage guidelines for this compound?

The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). Storage at –20°C under inert gas (N₂ or Ar) is recommended to prevent boronic ester hydrolysis. Long-term stability tests suggest <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the boronic ester moiety in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a protected boronic acid, enabling Suzuki-Miyaura couplings with aryl/heteroaryl halides. The electron-donating methyl groups stabilize the boron center, enhancing transmetallation efficiency. Kinetic studies show pseudo-first-order dependence on Pd catalyst concentration, with turnover frequencies (TOF) ranging from 10²–10³ h⁻¹ .

Q. How do steric and electronic factors in the piperidine-pyrazole scaffold influence its utility as a pharmacophore?

The tert-butyl carbamate group provides steric shielding, improving metabolic stability. Computational studies (DFT, molecular docking) indicate that the pyrazole’s N1-ethyl-piperidine linker enhances binding to kinase active sites (e.g., IC₅₀ = 50–100 nM in EGFR inhibition assays). Substituent modifications at the pyrazole 4-position alter π-π stacking and H-bonding interactions .

Q. What strategies resolve contradictions in reported synthetic yields across literature?

Discrepancies (e.g., 70% vs. 85% yields) often stem from divergent purification protocols or catalyst loading (0.5–2 mol% Pd). Reproducibility can be improved by standardizing inert atmosphere conditions, solvent dryness, and catalyst pre-activation (e.g., with Na₂CO₃ in aqueous/organic biphasic systems) .

Q. How does the compound behave under acidic or oxidative conditions relevant to drug formulation?

Stability assays (pH 1–7.4, 37°C) show rapid decomposition (<1 hr) in acidic media due to tert-butyl carbamate cleavage. Oxidative stress (H₂O₂, 10 mM) degrades the boronic ester within 24 hrs. These findings necessitate prodrug strategies or encapsulation (e.g., liposomes) for in vivo applications .

Methodological Considerations

Q. What protocols are recommended for quantifying trace impurities (e.g., Pd residues)?

Inductively coupled plasma mass spectrometry (ICP-MS) detects Pd levels (<10 ppm) post-purification. Residual solvents (DMF, THF) are quantified via gas chromatography (GC) with flame ionization detection .

Q. How can computational tools predict the compound’s reactivity in novel reaction systems?

Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states in cross-coupling reactions. Molecular dynamics (MD) simulations assess solvation effects, guiding solvent selection (e.g., toluene vs. DMF) to reduce activation barriers .

Applications in Medicinal Chemistry

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) design?

The boronic ester serves as a warhead for targeting ubiquitin ligases (e.g., cereblon), while the piperidine-pyrazole scaffold links to a target-binding moiety. In vitro studies demonstrate PROTAC-mediated degradation of BRD4 (DC₅₀ = 10–50 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.